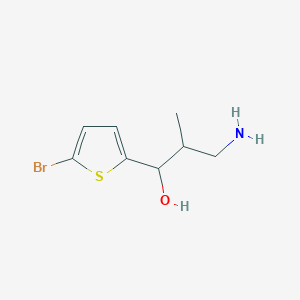

3-Amino-1-(5-bromothiophen-2-yl)-2-methylpropan-1-ol

Description

3-Amino-1-(5-bromothiophen-2-yl)-2-methylpropan-1-ol is a brominated thiophene derivative featuring an amino alcohol backbone. Its molecular structure combines a 5-bromothiophene ring with a branched propanol chain substituted with a methyl group and an amine moiety.

Properties

Molecular Formula |

C8H12BrNOS |

|---|---|

Molecular Weight |

250.16 g/mol |

IUPAC Name |

3-amino-1-(5-bromothiophen-2-yl)-2-methylpropan-1-ol |

InChI |

InChI=1S/C8H12BrNOS/c1-5(4-10)8(11)6-2-3-7(9)12-6/h2-3,5,8,11H,4,10H2,1H3 |

InChI Key |

UKTRNLIZJXLHSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C(C1=CC=C(S1)Br)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution and Reduction Pathway

Overview:

This route involves the initial formation of a bromothiophene derivative, followed by nucleophilic substitution and reduction steps to introduce amino and hydroxyl functionalities.

- Step 1: Synthesis of 5-bromothiophene-2-carbaldehyde via bromination of thiophene-2-carboxaldehyde using N-bromosuccinimide (NBS) under controlled conditions.

- Step 2: Nucleophilic substitution of the aldehyde group with ammonia or ammonium salts to form the corresponding imine, which is subsequently reduced.

- Step 3: Reduction of the imine to the amino alcohol, often employing lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

- Step 4: Purification through column chromatography or recrystallization to isolate the target compound.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Bromination | N-bromosuccinimide (NBS) | Cold (0°C), inert atmosphere | Selective bromination at the 5-position of thiophene ring |

| Nucleophilic substitution | Ammonia or ammonium acetate | Reflux, inert atmosphere | Formation of imine intermediate |

| Reduction | LiAlH₄ or NaBH₄ | Anhydrous, 0–25°C | Converts imine to amino alcohol |

Yield & Purity:

Yields typically range from 60–75%, with purity enhanced via chromatography.

Reductive Amination of Ketone Precursors

Overview:

An alternative involves the reductive amination of a ketone precursor, such as 3-(5-bromothiophen-2-yl)propan-2-one.

- Condensation of the ketone with ammonia or primary amines under hydrogenation conditions.

- Use of catalysts like palladium on carbon (Pd/C).

- Reduction step yields the amino alcohol.

| Reagent | Conditions | Notes |

|---|---|---|

| Ammonia | Hydrogen atmosphere, 60–80°C | Facilitates reductive amination |

| Catalyst | Pd/C | Ensures selectivity |

Yield & Purity:

Yields can reach up to 70–80%, with high purity after purification.

Analytical Characterization

Effective characterization confirms the structure and purity of the synthesized compound:

| Technique | Purpose | Typical Data |

|---|---|---|

| ¹H NMR | Proton environment verification | Aromatic protons at δ 6.8–7.2 ppm; amino and hydroxyl signals |

| ¹³C NMR | Carbon skeleton confirmation | Signals consistent with thiophene ring and side chains |

| HRMS | Molecular weight confirmation | Expected m/z 264.1 for C₈H₁₁BrNOS |

| X-ray Crystallography | Stereochemistry and conformation | Orthorhombic crystal systems with specific unit cell parameters |

Industrial-Scale Synthesis Considerations

Process Optimization

Scaling up requires optimizing reaction conditions to ensure safety, cost-effectiveness, and high yield. Key factors include:

- Reagent selection: Use of cost-effective and readily available reagents.

- Reaction conditions: Mild temperatures and inert atmospheres.

- Purification: Implementation of continuous flow systems and crystallization techniques to replace chromatography.

Example of Industrial Route

- Bromination of thiophene derivatives in batch reactors.

- Nucleophilic substitution with ammonia in continuous flow reactors.

- Reduction using safer hydride sources under controlled conditions.

- Final purification via crystallization or distillation.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Main Reaction Type | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution + reduction | NBS, NH₃, LiAlH₄ | Substitution, reduction | 60–75% | High selectivity, well-understood | Multi-step, sensitive to moisture |

| Reductive amination | Ketone precursor, NH₃, Pd/C | Reductive amination | 70–80% | Fewer steps, scalable | Requires careful control of conditions |

| Industrial continuous process | Brominated thiophene, ammonia, catalytic hydrogenation | Sequential reactions | >80% | Cost-effective, scalable | Equipment complexity |

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(5-bromothiophen-2-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-Amino-1-(5-bromothiophen-2-yl)-2-methylpropan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.

Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-Amino-1-(5-bromothiophen-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. The bromine atom can participate in halogen bonding, further influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

Heterocyclic vs. Aromatic Cores: The thiophene core in the target compound provides greater aromatic stability and electron delocalization compared to the furan analog. The methoxyphenyl derivative lacks a heterocyclic ring but introduces a methoxy group, which may improve membrane permeability in drug design .

Substituent Effects: The bromine atom in all three compounds facilitates electrophilic substitution reactions, but its position on different cores alters regioselectivity. For example, bromine on thiophene directs further substitutions to the 4-position, whereas on furan, it may favor the 3-position .

Synthetic Utility :

- Thiophene derivatives are often prioritized in materials science for their conductive properties, whereas methoxyphenyl analogs are more common in agrochemicals due to their stability under environmental conditions .

- The furan analog, while less stable, is a cost-effective intermediate in bulk synthesis .

Biological Activity

3-Amino-1-(5-bromothiophen-2-yl)-2-methylpropan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 250.16 g/mol. Its structure includes an amino group, a brominated thiophene ring, and a branched alcohol moiety, which contribute to its chemical reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂BrNOS |

| Molecular Weight | 250.16 g/mol |

| CAS Number | 1481063-20-0 |

This compound exhibits various biological activities that can be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may influence cellular pathways through enzyme inhibition or receptor modulation.

- Enzyme Interaction : The compound's structural features allow it to bind effectively to certain enzymes, potentially inhibiting their activity. This could lead to therapeutic effects in conditions where these enzymes are overactive.

- Receptor Modulation : The presence of the bromine atom in the thiophene ring may enhance the compound's ability to interact with specific receptors, influencing signaling pathways related to various diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound.

- Anticancer Activity : In one study, compounds structurally similar to this compound were tested for their anticancer properties. Results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .

- Neuroprotective Effects : Research has shown that thiophene derivatives can possess neuroprotective properties. A study highlighted that certain thiophene-based compounds reduced oxidative stress markers in neuronal cells, indicating potential therapeutic implications for neurodegenerative diseases .

- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of brominated thiophene derivatives. The results demonstrated that these compounds exhibited inhibitory effects against several bacterial strains, suggesting their potential use as antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Feature | Notable Biological Activity |

|---|---|---|

| 3-Amino-1-(5-chlorothiophen-3-yl)-2-methylpropan-1-ol | Contains chlorine instead of bromine | Different reactivity profile |

| 3-Amino-1-(5-fluorothiophen-3-yl)-2-methylpropan-1-ol | Contains fluorine instead of bromine | Enhanced lipophilicity and bioavailability |

| 3-Amino-1-(5-bromothiophen-3-yL)-2-methylpropan-1-Ol | Variation in thiophene substitution | Potentially different chemical properties |

The presence of bromine in this compound is particularly noteworthy as it may enhance both its chemical reactivity and biological activity compared to other halogenated derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.